Propionic Anhydride: A Technical Guide for Researchers
Propionic Anhydride: A Technical Guide for Researchers
CAS Number: 123-62-6 EC Number: 204-638-2 UN Number: 2496
This document provides an in-depth technical overview of propionic anhydride (B1165640), a versatile and highly reactive organic compound. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this guide covers its chemical properties, reactivity, applications, and safety protocols, presenting data in a clear and accessible format.
Core Chemical and Physical Properties
Propionic anhydride, also known as propanoic anhydride, is a colorless liquid with a pungent, acrid odor.[1][2] It is the acid anhydride of propionic acid and is widely used as a propionylating agent in various chemical syntheses.[2][3]
Data Summary
The quantitative properties of propionic anhydride are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₀O₃ | [1][4][5] |
| Molecular Weight | 130.14 g/mol | [1][5][6] |
| CAS Number | 123-62-6 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][7] |
| Odor | Pungent, unpleasant | [1] |
| Density | 1.015 g/mL at 25 °C | [6][8] |
| Boiling Point | 167 °C | [9][6] |
| Melting Point | -43 °C | [6][8][10] |
| Flash Point | 63 °C / 145.4 °F (closed cup) | [2][11][12] |
| Refractive Index (n²⁰/D) | 1.404 | [9][6] |
| Vapor Pressure | 10 mmHg at 57.7 °C | [6][8] |
| Vapor Density | 4.5 (vs air) | [6][8] |
| Solubility | Soluble in methanol, ethanol, diethyl ether, chloroform, and alkali. Decomposes in water. | [9][6] |
Chemical Reactivity and Applications
The primary utility of propionic anhydride stems from its reactivity as an acylating agent, enabling the introduction of a propionyl group (CH₃CH₂CO-) onto various substrates.[2][4] This reactivity is driven by the electrophilic nature of the carbonyl carbons and the good leaving group potential of the propionate (B1217596) anion.
Key Reactions:
-
Hydrolysis: Propionic anhydride reacts, often slowly but exothermically, with water to hydrolyze back to two equivalents of propionic acid.[9][7] This reaction can be accelerated by acids.[9]
-
Esterification: It reacts readily with alcohols to form propionate esters, a reaction crucial in the synthesis of fragrances, flavors, and pharmaceuticals.[4][3][13][14]
-
Amide Formation: With primary and secondary amines, it undergoes acylation to produce N-substituted propanamides. This is a common method for protecting amine groups in multi-step syntheses.
-
Dehydrating Agent: In certain reactions, such as some nitrations and sulfonations, it can be used as a dehydrating agent.[3][14]
Logical Flow of Reactivity
The following diagram illustrates the core reactivity of propionic anhydride with common nucleophiles.
Major Applications:
-
Pharmaceuticals: It serves as a raw material for producing various drugs, including antibiotics, hormones like testosterone (B1683101) propionate, and anti-inflammatory agents like betamethasone (B1666872) dipropionate.[3]
-
Agrochemicals and Dyes: Used in the synthesis of herbicides, pesticides, and various dyes.[3][13]
-
Polymers and Cellulose (B213188) Derivatives: Employed in the production of cellulose acetate (B1210297) propionate (CAP), a thermoplastic polymer, and for modifying starches.[2]
-
Flavors and Fragrances: A key reagent for creating propionate esters, many of which have characteristic fruity scents and are used in the perfume and food industries.[3][13]
Experimental Protocols
The following section details a representative experimental protocol for the acylation of an amine using propionic anhydride. The procedure is adapted from standard methods for the acetylation of aniline (B41778) and is directly applicable.
Synthesis of N-Phenylpropanamide
Objective: To synthesize N-phenylpropanamide via the acylation of aniline with propionic anhydride.
Materials:
-
Aniline (C₆H₅NH₂)
-
Propionic Anhydride ((CH₃CH₂CO)₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (CH₃COONa)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Ice bath
-
Stirring apparatus
-
Vacuum filtration setup
Methodology:
-
Preparation of Aniline Hydrochloride: In a 250 mL beaker, combine 5.0 mL of aniline with 150 mL of distilled water. While stirring, slowly add 4.5 mL of concentrated HCl. Aniline, initially immiscible, will dissolve to form aniline hydrochloride.
-
Acylation Reaction: In a separate flask, prepare a solution of 5.5 g of sodium acetate in 30 mL of water. Measure 6.5 mL of propionic anhydride. To the stirring aniline hydrochloride solution, add the propionic anhydride in one portion. Immediately follow this by adding the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of N-phenylpropanamide will form instantly. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.
-
Purification: Cool the reaction mixture in an ice bath for 20-30 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold distilled water to remove any unreacted salts.
-
Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol/water mixture to obtain pure N-phenylpropanamide crystals.
-
Drying and Characterization: Dry the purified crystals, weigh them to determine the yield, and characterize them by measuring their melting point and acquiring spectroscopic data (e.g., IR, NMR).
Experimental Workflow Diagram
Safety and Handling
Propionic anhydride is a corrosive and combustible substance that requires careful handling to prevent injury and accidents.[2]
-
Hazards: Causes severe skin burns and serious eye damage. Its vapor can irritate the eyes and respiratory system.[9] It is a combustible liquid.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling and Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, bases, water, and alcohols.[9] Keep containers tightly closed.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Due to its potential use in the illicit synthesis of controlled substances, propionic anhydride is regulated as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[1] Researchers must comply with all applicable local and federal regulations regarding its purchase, storage, and use.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 9. 37 Propyl propanoate can be synthesised in three steps using propanenitri.. [askfilo.com]
- 10. studylib.net [studylib.net]
- 11. [PDF] Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simulation | Semantic Scholar [semanticscholar.org]
- 12. scribd.com [scribd.com]
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- 14. Propionic anhydride - Wikipedia [en.wikipedia.org]
